

AC710: A Comprehensive Technical Profile of a Selective Tyrosine Kinase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AC710 is a potent and selective small molecule inhibitor targeting the platelet-derived growth factor receptor (PDGFR) family of tyrosine kinases. This family includes key regulators of cellular proliferation, differentiation, survival, and migration, such as FLT3, KIT, PDGFRα, PDGFRβ, and CSF1R. Dysregulation of these kinases is implicated in various pathologies, including cancers and inflammatory diseases. This technical guide provides an in-depth analysis of the selectivity profile of **AC710**, detailed experimental methodologies for its characterization, and visualization of the relevant signaling pathways and experimental workflows.

Selectivity Profile of AC710

AC710 (also referred to as compound 22b in its discovery publication) has demonstrated high affinity and selectivity for the PDGFR kinase family. The inhibitory activity of **AC710** was assessed against a broad panel of 386 unique kinases, revealing a highly selective profile. The primary targets and their corresponding dissociation constants (Kd) are summarized below.



Kinase Target	Kd (nM)[1]
FLT3	0.6
KIT	1.0
PDGFRα	1.3
PDGFRβ	1.0
CSF1R	1.57

A comprehensive analysis of kinases inhibited by **AC710** with a Kd value of less than 1 μ M is presented in the following table, based on the supplementary data from its primary publication.



Kinase	Kd (nM)
FLT3	0.6
KIT	1.0
PDGFRβ	1.0
PDGFRα	1.3
CSF1R	1.57
FLT4 (VEGFR3)	2.9
KDR (VEGFR2)	16
FLT1 (VEGFR1)	26
LCK	38
SRC	56
YES	60
FYN	83
ABL1	130
RET	150
TIE2 (TEK)	230
MER (MERTK)	330
JAK2	480
EPHA2	720
INSR	>1000
EGFR	>1000

Experimental Protocols Kinase Binding Affinity Assay

Foundational & Exploratory





The kinase selectivity of **AC710** was determined using a proprietary, extensive panel of binding assays. The following protocol outlines the general methodology employed for such large-scale kinase screening.

Objective: To determine the dissociation constant (Kd) of **AC710** against a large panel of purified human kinases.

Methodology:

- Assay Platform: The kinase interaction screen was performed using a competition binding assay format.
- Kinase Panel: A panel of 386 unique purified human kinases was utilized.
- Test Compound: **AC710** was prepared in DMSO at various concentrations.
- Assay Principle: An active site-directed competition binding assay was used. In this format, test compounds are incubated with a kinase and a small molecule, fluorescently labeled probe that binds to the ATP-binding site of the kinase. The ability of the test compound to displace the probe is measured, and the amount of probe bound to the kinase is quantified.

Procedure:

- Recombinant kinases were expressed and purified.
- AC710 was serially diluted in DMSO.
- The kinase, the fluorescent probe, and AC710 were incubated in a buffer solution to allow binding to reach equilibrium.
- The amount of fluorescent probe bound to each kinase was measured using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer - TR-FRET).

Data Analysis:

The percentage of probe displacement by AC710 at each concentration was calculated.



- The data were fitted to a sigmoidal dose-response curve to determine the IC50 value.
- The IC50 values were then converted to dissociation constants (Kd) using the Cheng-Prusoff equation: Kd = IC50 / (1 + [Probe]/Kd_probe) where [Probe] is the concentration of the fluorescent probe and Kd_probe is the dissociation constant of the probe for the specific kinase.

Cell Proliferation Assay

The cellular potency of **AC710** was evaluated using cell-based proliferation assays. The following protocol describes a typical methodology for assessing the anti-proliferative activity of a kinase inhibitor in a cell line dependent on the target kinase.

Objective: To determine the IC50 value of **AC710** for inhibiting the proliferation of a cancer cell line driven by one of its target kinases (e.g., FLT3).

Methodology:

Cell Line: A human acute myeloid leukemia (AML) cell line, such as MV-4-11, which harbors
an internal tandem duplication (ITD) mutation in the FLT3 gene, leading to constitutive
activation of the kinase and cell proliferation, is commonly used.

Reagents:

- Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).
- AC710 stock solution in DMSO.
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels).

Procedure:

Cells were seeded into 96-well microplates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight if adherent, or processed directly if in suspension.

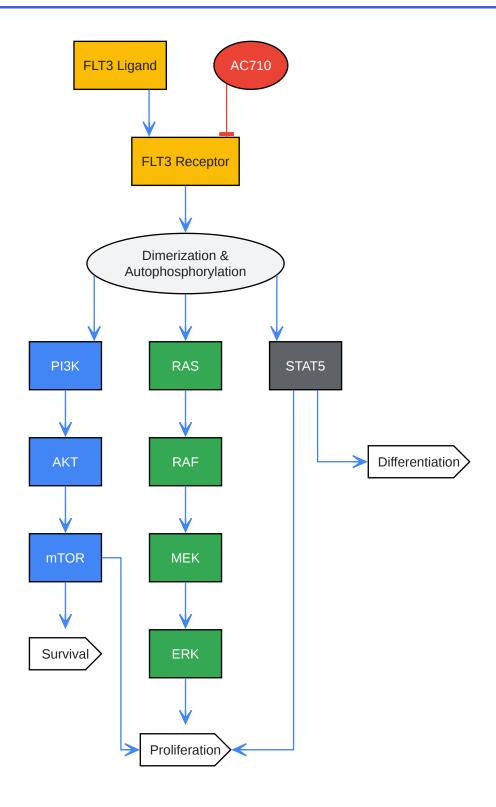


- AC710 was serially diluted in cell culture medium and added to the wells to achieve a range of final concentrations. A DMSO vehicle control was also included.
- The plates were incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
- After the incubation period, the cell viability reagent was added to each well according to the manufacturer's instructions.
- The plates were incubated for a short period to allow the luminescent signal to stabilize.
- The luminescence, which is proportional to the number of viable cells, was measured using a microplate reader.
- Data Analysis:
 - The luminescent signal from each well was normalized to the vehicle control (considered 100% viability).
 - The normalized data were plotted against the logarithm of the AC710 concentration.
 - A sigmoidal dose-response curve was fitted to the data to determine the IC50 value, which
 is the concentration of AC710 that inhibits cell proliferation by 50%.

Signaling Pathways and Experimental Workflows Signaling Pathways Inhibited by AC710

AC710 targets several key receptor tyrosine kinases. The following diagrams illustrate the canonical signaling pathways initiated by the activation of FLT3, CSF1R, and PDGFR. Inhibition of these receptors by **AC710** blocks the downstream signaling cascades that promote cell survival, proliferation, and differentiation.

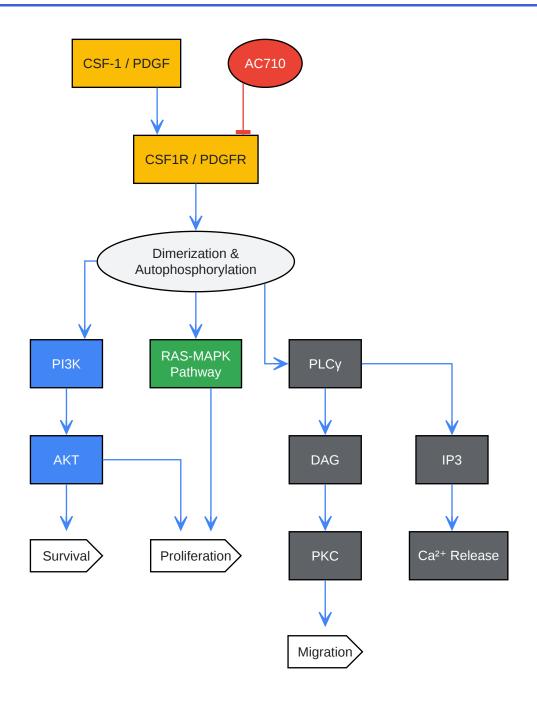




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Caption: FLT3 Signaling Pathway Inhibition by AC710.





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Caption: CSF1R/PDGFR Signaling Pathway Inhibition by AC710.

Experimental Workflows

The following diagrams provide a generalized overview of the workflows for determining kinase inhibitor selectivity and cellular potency.

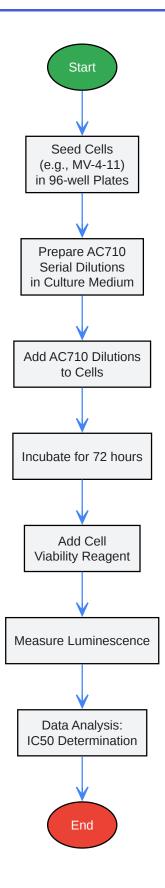




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Caption: Kinase Selectivity Profiling Workflow.





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Caption: Cellular Potency Assessment Workflow.



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References

- 1. Discovery of AC710, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
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